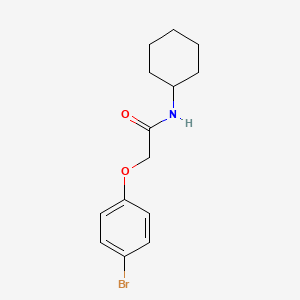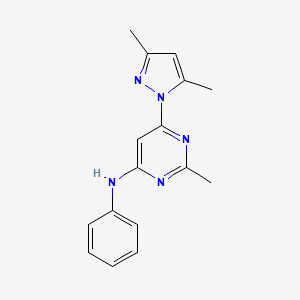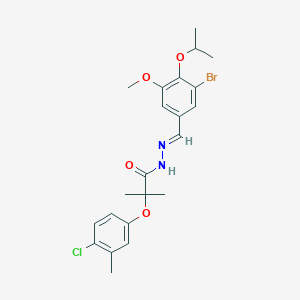
2-(4-bromophenoxy)-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-cyclohexylacetamide, also known as BPCA, is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose homeostasis. BPCA has been shown to have a wide range of biochemical and physiological effects and has been used in various research studies to investigate its mechanism of action and potential therapeutic applications.
Wirkmechanismus
2-(4-bromophenoxy)-N-cyclohexylacetamide exerts its effects by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. By blocking PTP1B activity, 2-(4-bromophenoxy)-N-cyclohexylacetamide enhances insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, leading to improved glucose homeostasis and metabolic function.
Biochemical and physiological effects:
2-(4-bromophenoxy)-N-cyclohexylacetamide has been shown to have a wide range of biochemical and physiological effects, including improved insulin sensitivity, glucose tolerance, and energy metabolism. It has also been shown to reduce inflammation and oxidative stress, which are key contributors to the development of insulin resistance and metabolic dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-bromophenoxy)-N-cyclohexylacetamide in lab experiments is its specificity for PTP1B, which allows for targeted inhibition of this protein without affecting other signaling pathways. However, 2-(4-bromophenoxy)-N-cyclohexylacetamide can be difficult to synthesize and purify, and its effects may vary depending on the experimental conditions and cell types used.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromophenoxy)-N-cyclohexylacetamide and its potential therapeutic applications. These include investigating its effects on other metabolic pathways and signaling pathways, exploring its potential as a treatment for other metabolic disorders such as non-alcoholic fatty liver disease, and optimizing its pharmacokinetic properties for clinical use. Additionally, further research is needed to better understand the long-term safety and efficacy of 2-(4-bromophenoxy)-N-cyclohexylacetamide in humans.
Synthesemethoden
2-(4-bromophenoxy)-N-cyclohexylacetamide can be synthesized using a variety of methods, including the reaction of 4-bromophenol with cyclohexylamine and acetic anhydride. The reaction typically takes place in the presence of a catalyst such as triethylamine, and the resulting product is purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-cyclohexylacetamide has been extensively used in scientific research to study the role of PTP1B in various physiological processes, including insulin signaling, glucose metabolism, and energy homeostasis. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity, suggesting that it may have potential therapeutic applications for the treatment of these conditions.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c15-11-6-8-13(9-7-11)18-10-14(17)16-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEMNWKKFUPOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-cyclohexylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-dimethoxyphenyl)-2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5812309.png)


![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812327.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5812328.png)

![4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5812349.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812369.png)
![ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812379.png)
![5-(2-naphthyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5812397.png)

![N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5812421.png)